7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
7-Fluoro-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a fluorine atom, which can influence its biological activity and chemical properties.
Uniqueness
7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials.
Properties
CAS No. |
1029421-37-1 |
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Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
7-bromo-8-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H8BrNO2/c1-5-6(10)2-3-7-9(5)13-4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
ODRDDFNFXQNWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCC(=O)N2)Br |
Origin of Product |
United States |
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